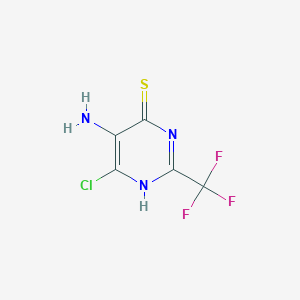

5-Amino-6-Chlor-2-(Trifluormethyl)pyrimidin-4(3H)-thion

Übersicht

Beschreibung

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is a highly functionalized pyrimidine derivative. Pyrimidine derivatives are of significant importance in the life-science industries due to their diverse applications in medicinal chemistry, agrochemicals, and material science

Wissenschaftliche Forschungsanwendungen

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives are of great importance to the life-science industries .

Mode of Action

It’s known that 5-chloro-2,4,6-trifluoropyrimidine, a related compound, can be used as a core scaffold for the synthesis of functionalised pyrimidine systems . The reactions involve nucleophilic aromatic substitution processes .

Biochemical Pathways

The synthesis of pyrimidine rings most commonly involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems .

Pharmacokinetics

The compound’s physical properties such as melting point, boiling point, and density can be found in chemical databases .

Result of Action

It’s known that many pyrimidine derivatives have been used for various medicinal applications .

Action Environment

It’s known that the synthesis of functionalised pyrimidine systems using 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold involves reactions with a range of nitrogen-centered nucleophiles in acetonitrile at 0 °c .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione typically involves the cyclocondensation of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . These reactions are often carried out under controlled conditions to ensure regioselectivity and high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for scalability and safety. For example, the synthesis might include nitration and reduction steps, which are critical and hazardous, requiring careful control of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nitrogen-centered nucleophiles, leading to the formation of various substituted derivatives.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include primary and secondary amines, acetonitrile, and DIPEA as a hydrogen fluoride scavenger . Reactions are typically carried out at low temperatures (e.g., 0°C) to control the reactivity and selectivity of the process.

Major Products Formed

The major products formed from the reactions of 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione include various 4-amino derivatives, which can be isolated in acceptable yields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-2,4,6-trifluoropyrimidine: This compound is similar in structure but lacks the amino and thione groups, making it less versatile in certain applications.

4-Amino-2,6-dichloropyrimidine: Another related compound with different substitution patterns, affecting its reactivity and applications.

Uniqueness

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials .

Biologische Aktivität

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione, with the CAS number 1598-59-0, is a highly functionalized pyrimidine derivative known for its diverse applications in medicinal chemistry, agrochemicals, and material science. This compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. This article reviews its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : CHClFNS

- Molecular Weight : 229.61 g/mol

- IUPAC Name : 5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione

Antimicrobial Activity

Research indicates that 5-amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

The compound's mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has also demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of 5-amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione typically involves cyclocondensation reactions. Common synthetic routes include:

- Cyclocondensation with Thiourea : Reacting thiourea derivatives with appropriate pyrimidine precursors under acidic conditions.

- Nucleophilic Substitution : Utilizing nitrogen-centered nucleophiles to introduce amino groups at specific positions on the pyrimidine ring.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrimidine derivatives, including 5-amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione. The results indicated that this compound significantly inhibited the growth of multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

In a separate investigation, researchers assessed the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results showed a marked reduction in edema and inflammatory markers when treated with 5-amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione compared to controls .

Eigenschaften

IUPAC Name |

5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFDKSHBPFNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408620 | |

| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598-59-0 | |

| Record name | NSC57025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.